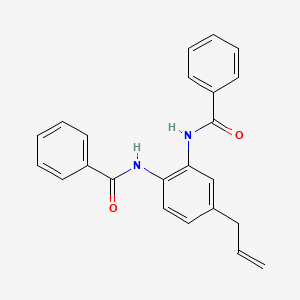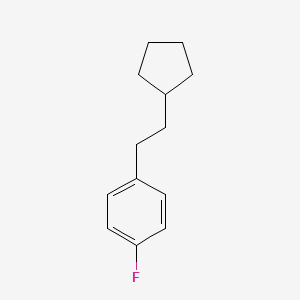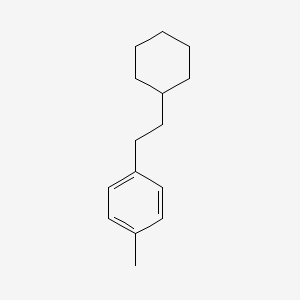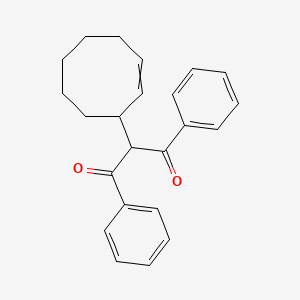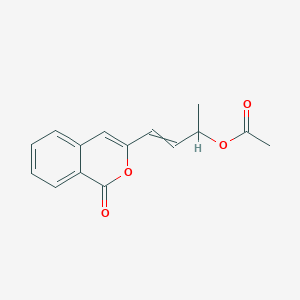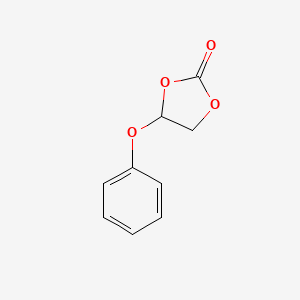
1,3-Dioxolan-2-one, 4-phenoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxolan-2-one, 4-phenoxy- is an organic compound with the molecular formula C9H8O4 It is a cyclic carbonate derivative, characterized by a dioxolane ring fused with a phenoxy group
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dioxolan-2-one, 4-phenoxy- can be synthesized through several methods. One common approach involves the reaction of phenol with ethylene carbonate in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{OH} + \text{C}_3\text{H}_4\text{O}_3 \rightarrow \text{C}_9\text{H}_8\text{O}_4 + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of 1,3-Dioxolan-2-one, 4-phenoxy- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
1,3-Dioxolan-2-one, 4-phenoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in an organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
1,3-Dioxolan-2-one, 4-phenoxy- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of polymers and as an additive in lubricants and coatings.
作用機序
The mechanism of action of 1,3-Dioxolan-2-one, 4-phenoxy- involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-Phenyl-1,3-dioxolan-2-one: Similar structure but with a phenyl group instead of a phenoxy group.
Ethylene carbonate: A simpler cyclic carbonate without the phenoxy group.
Propylene carbonate: Another cyclic carbonate with a propyl group.
Uniqueness
1,3-Dioxolan-2-one, 4-phenoxy- is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such characteristics are desired.
特性
CAS番号 |
803729-60-4 |
|---|---|
分子式 |
C9H8O4 |
分子量 |
180.16 g/mol |
IUPAC名 |
4-phenoxy-1,3-dioxolan-2-one |
InChI |
InChI=1S/C9H8O4/c10-9-11-6-8(13-9)12-7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChIキー |
MGQRAZVOQUFLOL-UHFFFAOYSA-N |
正規SMILES |
C1C(OC(=O)O1)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


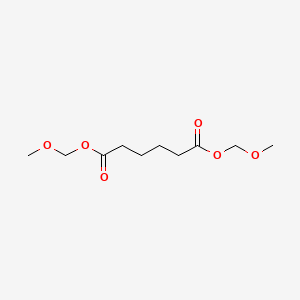
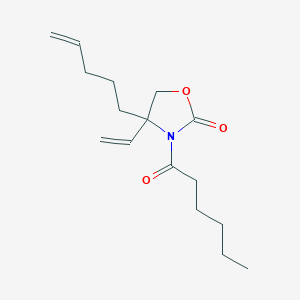
![1H-Tetrazole-1-acetic acid, 5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-](/img/structure/B12535056.png)
![(3-Nitrophenyl)[2-(5-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indol-1-yl]methanone](/img/structure/B12535060.png)
![1-Methoxy-4-[(2S)-1-nitropropan-2-YL]benzene](/img/structure/B12535061.png)
![Dimethyl[3-(triethoxysilyl)propyl]phosphane](/img/structure/B12535085.png)
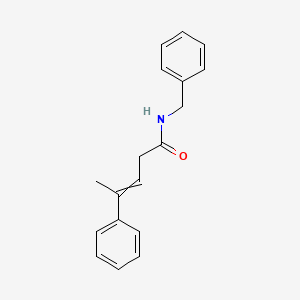
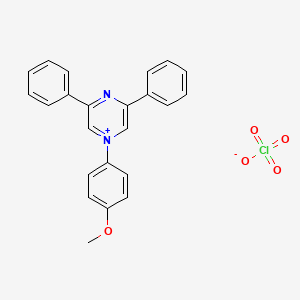
![[4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methanethiol](/img/structure/B12535111.png)
